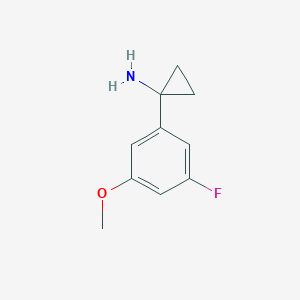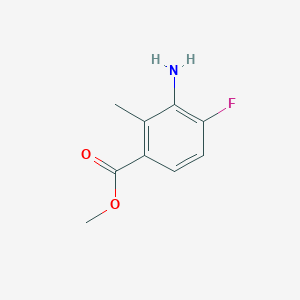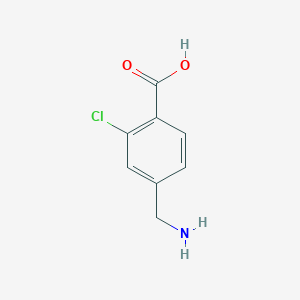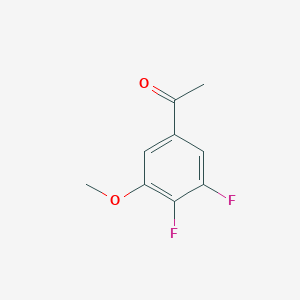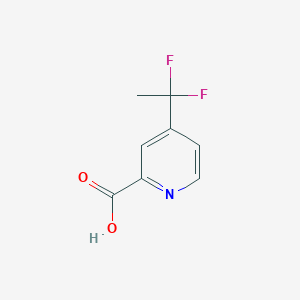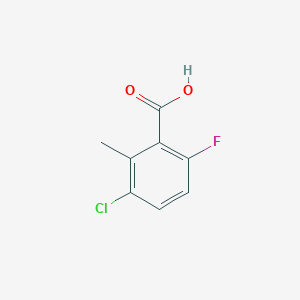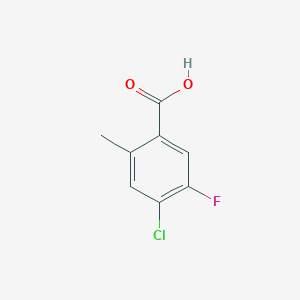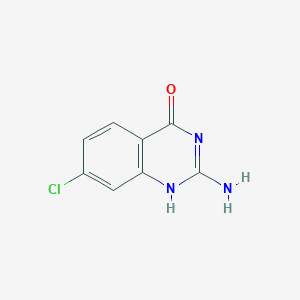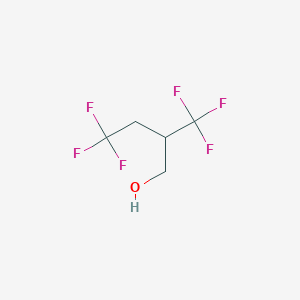
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is a fluorinated organic compound with the molecular formula C5H6F6O. This compound is characterized by the presence of both trifluoromethyl and trifluoro groups, which contribute to its unique chemical properties. It is commonly used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol typically involves the reaction of hydrogen fluoride (HF) with propionaldehyde (C3H4O). This reaction is carried out under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving advanced techniques and equipment to handle the reactive nature of hydrogen fluoride.
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different fluorinated derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions typically involve nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of fluorinated alcohols.
Substitution: Formation of various substituted fluorinated compounds.
Scientific Research Applications
4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is utilized in several scientific research fields:
Chemistry: Used as a building block for synthesizing complex fluorinated molecules.
Biology: Investigated for its potential effects on biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Employed in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol exerts its effects is primarily through its interaction with various molecular targets. The trifluoromethyl groups significantly influence the compound’s electronic properties, making it a strong electrophile. This allows it to participate in various chemical reactions, altering the activity of enzymes and other proteins in biological systems .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-2-methyl-1-butanol
- 4,4,4-Trifluoro-2-butanone
- 1-amino-4,4,4-trifluoro-butan-2-ol
- 4,4,4-Trifluoro-1-butanol
Comparison: 4,4,4-Trifluoro-2-(trifluoromethyl)butan-1-ol is unique due to the presence of both trifluoromethyl and trifluoro groups, which enhance its reactivity and stability compared to similar compounds. This dual fluorination makes it particularly valuable in applications requiring high chemical stability and reactivity .
Properties
IUPAC Name |
4,4,4-trifluoro-2-(trifluoromethyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6O/c6-4(7,8)1-3(2-12)5(9,10)11/h3,12H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCZIDHFVZJITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
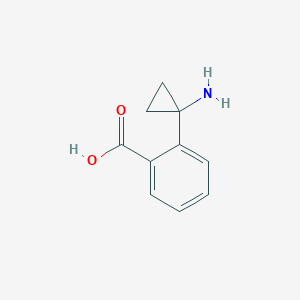
![4-Aminobenzo[d]oxazole-2-carboxylic acid](/img/structure/B7964888.png)

